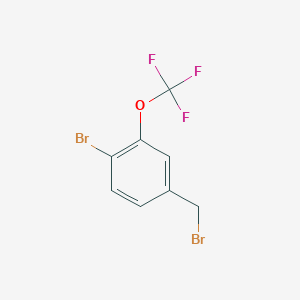

4-Bromo-3-(trifluoromethoxy)benzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-(trifluoromethoxy)benzyl bromide is a chemical compound characterized by a benzene ring substituted with a bromine atom at the 4-position, a trifluoromethoxy group at the 3-position, and a benzyl bromide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Bromination: The compound can be synthesized by brominating 4-(trifluoromethoxy)benzyl bromide using bromine in the presence of a suitable catalyst.

Trifluoromethylation: Another method involves trifluoromethylation of 4-bromobenzyl bromide using trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods: Industrial production typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of these processes.

Types of Reactions:

Oxidation: Oxidation reactions can convert the benzyl bromide group to a benzaldehyde or benzoic acid derivative.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming 4-(trifluoromethoxy)benzyl alcohol.

Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromyl chloride; conditions include refluxing in an organic solvent.

Reduction: Reagents like lithium aluminum hydride; conditions include anhydrous ether as a solvent.

Substitution: Reagents like ammonia or sodium hydroxide; conditions include heating in an aqueous or alcoholic solution.

Major Products Formed:

Oxidation: 4-Bromo-3-(trifluoromethoxy)benzaldehyde or 4-Bromo-3-(trifluoromethoxy)benzoic acid.

Reduction: 4-(Trifluoromethoxy)benzyl alcohol.

Substitution: 4-(Trifluoromethoxy)benzylamine or 4-(Trifluoromethoxy)benzyl ether.

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate in Drug Development:

4-Bromo-3-(trifluoromethoxy)benzyl bromide is utilized as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse drug candidates with improved efficacy and selectivity. For example, it has been explored in the synthesis of antitubercular and antiparasitic agents, demonstrating notable biological activity against pathogens like Trypanosoma brucei .

Case Study: Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 8.47 µM against MCF-7 cancer cell lines, showcasing its potential in developing new cancer therapies .

Agrochemical Applications

Development of Pesticides:

The compound serves as a precursor for the synthesis of fluorinated pesticides and herbicides. The incorporation of trifluoromethoxy groups enhances the stability and bioactivity of these agrochemicals, making them more effective in controlling pests while minimizing environmental impact .

Material Science

Advanced Materials Development:

In material science, this compound is used to create advanced polymers and coatings. The trifluoromethoxy group contributes to chemical resistance and thermal stability, which are essential properties for high-performance materials .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Drug intermediates | Enhanced efficacy and selectivity |

| Agrochemical Development | Pesticides and herbicides | Increased stability and bioactivity |

| Material Science | Polymers and coatings | Improved chemical resistance and thermal stability |

Organic Chemistry Research

Facilitating Coupling Reactions:

As a reagent in organic synthesis, this compound plays a vital role in various coupling reactions essential for constructing complex molecular architectures. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds with potential applications across multiple disciplines .

Biochemical Applications

Probes and Markers:

In biochemical research, this compound is being investigated for its potential use in designing probes and markers for studying cellular processes. The ability to modify its structure opens avenues for understanding biological interactions at a molecular level .

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets and pathways. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The exact mechanism depends on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

4-Bromo-3-(trifluoromethoxy)aniline

3-(Trifluoromethoxy)bromobenzene

3-Bromo-4-(trifluoromethoxy)benzamide

Uniqueness: 4-Bromo-3-(trifluoromethoxy)benzyl bromide is unique due to its combination of bromine and trifluoromethoxy groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-Bromo-3-(trifluoromethoxy)benzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H7BrF3O

- Molecular Weight : 292.06 g/mol

- IUPAC Name : this compound

This compound is notable for its trifluoromethoxy group, which may enhance its biological activity compared to similar compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including HeLa and A549 cells.

- Cytotoxicity Assays : The compound was tested using MTT assays, revealing an IC50 value of approximately 9.22 µM against HeLa cells and 8.47 µM against MCF-7 cells after 72 hours of treatment . These results indicate a potent inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| HeLa | 9.22 | 72 hours |

| MCF-7 | 8.47 | 72 hours |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes related to cancer progression:

- Matrix Metalloproteinases (MMPs) : Molecular docking studies suggest that the compound binds effectively to MMP-2 and MMP-9, with docking scores of -9.0 kcal/mol and -7.8 kcal/mol, respectively . This binding may inhibit tumor angiogenesis and metastasis.

Cell Cycle Analysis

Flow cytometry analysis has shown that treatment with this compound alters cell cycle progression in treated cells:

- At higher concentrations (20 µM), there was a significant accumulation of cells in the sub-G1 phase, indicating apoptosis or programmed cell death .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on HeLa Cells : In a controlled laboratory setting, treatment with the compound resulted in a marked decrease in viable cell counts over time, suggesting sustained cytotoxic effects.

- In Vivo Studies : Preliminary in vivo studies using chick chorioallantoic membrane assays demonstrated that the compound could inhibit blood vessel formation in tumor tissues, supporting its potential as an antiangiogenic agent .

Safety Profile

The safety profile of this compound has been assessed through cytotoxicity testing on non-cancerous NIH-3T3 cell lines, where it exhibited minimal toxicity with an IC50 value of approximately 89.8 µM . This suggests a favorable therapeutic index for potential clinical applications.

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPWXGBVLOUFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.